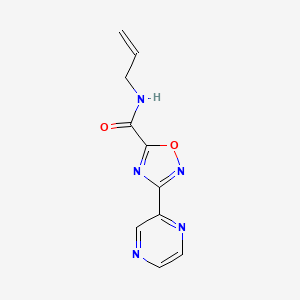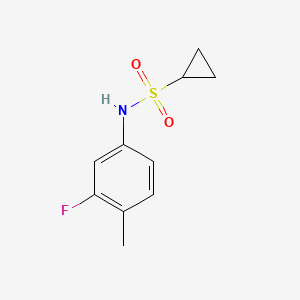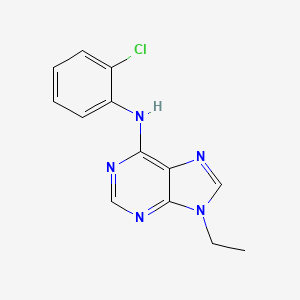![molecular formula C16H14N4O2 B6586382 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide CAS No. 1226443-29-3](/img/structure/B6586382.png)
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole is a heterocyclic compound and it’s derivatives are of wide interest because of their diverse biological and clinical applications . The compound you’re asking about has an indole group, a formamido group, and a pyridinyl group. These groups are often seen in biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as FT-IR, 1H-NMR, and mass spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the indole and amide groups. Indole is known to undergo electrophilic substitution .Applications De Recherche Scientifique
Formation of β-carboline Compounds
The compound can be used in the formation of β-carboline compounds. A novel base-promoted fused β-carboline formation strategy from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts has been developed . In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control .
Biological Potential of Indole Derivatives
Indole derivatives, including “2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorophore Development
The compound can be used in the development of fluorophores. Research has been conducted to evaluate the thermal, optical, and electrochemical stability of 2-(1H-indol-3-yl)acetonitrile-based fluorophores .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by 2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives , potential effects could include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more.
Propriétés
IUPAC Name |
N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(20-11-4-3-7-17-8-11)10-19-16(22)13-9-18-14-6-2-1-5-12(13)14/h1-9,18H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWTKXSZLPMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6586310.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6586328.png)

![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)